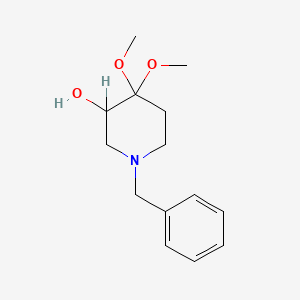

1-Benzyl-4,4-dimethoxypiperidin-3-ol

Description

BenchChem offers high-quality 1-Benzyl-4,4-dimethoxypiperidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-4,4-dimethoxypiperidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4,4-dimethoxypiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-17-14(18-2)8-9-15(11-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEFKQJYRFOSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCN(CC1O)CC2=CC=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801003805 | |

| Record name | 1-Benzyl-4,4-dimethoxypiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83763-31-9 | |

| Record name | 4,4-Dimethoxy-1-(phenylmethyl)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83763-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4,4-dimethoxypiperidin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-4,4-dimethoxypiperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-4,4-dimethoxypiperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzyl-4,4-dimethoxypiperidin-3-ol CAS 83763-31-9 chemical properties

This technical guide provides an in-depth analysis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol (CAS 83763-31-9) , a specialized heterocyclic intermediate used in the synthesis of complex pharmaceutical agents, including analogs of acetylcholinesterase inhibitors (like Donepezil) and ROMK channel inhibitors.

Chemical Functionality, Synthetic Utility, and Handling Protocols

Executive Summary

1-Benzyl-4,4-dimethoxypiperidin-3-ol serves as a versatile chiral scaffold in medicinal chemistry. Its structure combines a protected ketone (dimethyl ketal) with a secondary alcohol and a basic tertiary amine. This tri-functional nature allows for orthogonal functionalization—making it a critical "switchboard" molecule for building complex alkaloids and nitrogenous heterocycles.

Unlike simple piperidines, the presence of the C4-ketal and C3-hydroxyl group creates a unique electronic environment, allowing for stereoselective transformations that are difficult to achieve with the parent 4-piperidone.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is characterized by a piperidine ring N-protected by a benzyl group, featuring an acetal-protected ketone at position 4 and a hydroxyl group at position 3.[1]

Table 1: Core Chemical Data

| Property | Specification |

| CAS Number | 83763-31-9 |

| IUPAC Name | 1-Benzyl-4,4-dimethoxypiperidin-3-ol |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water.[2] |

| pKa (Calculated) | ~8.5 (Piperidine Nitrogen) |

| Appearance | Viscous oil or low-melting solid (racemic); Crystalline (enantiopure forms). |

| Chirality | Contains 1 chiral center at C3.[1] Available as racemate or enantiomers. |

Synthetic Utility & Reactivity

The strategic value of CAS 83763-31-9 lies in its orthogonal reactivity . The molecule possesses three distinct reactive sites that can be manipulated independently.

Reactivity Logic

-

C4-Ketal (Masked Ketone): Stable to basic and nucleophilic conditions (e.g., reduction, alkylation) but readily hydrolyzed by aqueous acid to regenerate the C4-ketone.

-

C3-Hydroxyl (Chiral Handle): Can be oxidized to an

-keto ketal, mesylated for elimination (to form enol ethers), or used to direct stereoselective additions. -

N-Benzyl (Protecting Group): Provides stability during synthesis but can be removed via catalytic hydrogenation (Pd/C, H₂) or ACE-Cl treatment to yield the free secondary amine.

Visualization: Reactivity Flowchart

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent reactivity profile showing four primary chemical transformations.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for functionalized piperidines. Always perform a risk assessment before experimentation.

Protocol A: Synthesis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol

This compound is typically accessed via the reduction of its ketone precursor (1-benzyl-4,4-dimethoxypiperidin-3-one) or functionalization of the enol ether.

Reaction Scheme: 1-Benzyl-4,4-dimethoxypiperidin-3-one + NaBH₄ → 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Step-by-Step Methodology:

-

Setup: In a clean, dry 250 mL round-bottom flask, dissolve 1-benzyl-4,4-dimethoxypiperidin-3-one (10.0 mmol) in anhydrous Methanol (50 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reduction: Add Sodium Borohydride (NaBH₄) (15.0 mmol, 1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Quench: Carefully quench excess hydride with saturated Ammonium Chloride (NH₄Cl) solution (20 mL).

-

Extraction: Evaporate methanol under reduced pressure. Dilute residue with water (50 mL) and extract with Dichloromethane (DCM) (3 x 50 mL).

-

Workup: Dry combined organics over Na₂SO₄ , filter, and concentrate in vacuo.

-

Purification: Purify the resulting oil via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM) to yield the product.

Protocol B: Ketal Hydrolysis (Deprotection)

To access the

-

Dissolve the substrate in THF/2N HCl (1:1) .

-

Stir at room temperature for 4-6 hours.

-

Neutralize with NaHCO₃ to pH 8 (do not over-basify if the product is sensitive).

-

Extract with Ethyl Acetate.

Quality Control & Analytical Verification

To ensure the integrity of CAS 83763-31-9, the following analytical signals must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region: Multiplet at

7.20–7.40 ppm (5H, Benzyl group). -

Benzylic Position: Singlet (or AB quartet) at

3.50–3.60 ppm (2H, N-CH₂-Ph). -

Ketal Methoxys: Two distinct singlets at

3.20 and 3.25 ppm (3H each), indicating the diastereotopic nature of the methoxy groups due to the adjacent chiral center. -

Carbinol Proton (H3): Multiplet or doublet of doublets at

3.80–4.00 ppm.

Mass Spectrometry (LC-MS)

-

Ionization: ESI (+)

-

Parent Ion: [M+H]⁺ = 252.16 m/z.

-

Fragmentation: Loss of methanol (M-32) is common in ketal structures.

Safety & Handling

As a tertiary amine and benzyl derivative, this compound requires specific safety precautions.[3]

-

Hazard Classification: Irritant (Skin/Eye), Harmful if Swallowed.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketal is sensitive to moisture and prolonged exposure to acidic vapors.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work in a fume hood to avoid inhalation of amine vapors.

Synthesis Logic & Retrosynthesis

Understanding how to access this scaffold is crucial for process chemists. The following diagram outlines the logical disconnection approach.

Figure 2: Retrosynthetic analysis showing the derivation from the commercially available 1-benzyl-4-piperidone.

References

-

BenchChem. 1-Benzyl-4,4-dimethoxypiperidin-3-ol | Structure and Properties. Retrieved from BenchChem Database. Link

-

Eisai Co., Ltd. Process for the preparation of piperidine derivatives (Donepezil Intermediates). European Patent EP0296560B1.[4] Link

-

PubChem. 1-Benzyl-4-piperidone derivatives and safety data. National Library of Medicine. Link

-

Asian Journal of Chemistry. Synthesis of N-benzyl piperidine derivatives as AChE inhibitors. Vol 25, No 5 (2013). Link

Sources

molecular structure of 1-Benzyl-4,4-dimethoxypiperidin-3-ol

An In-Depth Technical Guide to the Molecular Structure of 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a foundational motif in a multitude of pharmaceuticals, and this particular derivative serves as a critical synthetic intermediate.[1][2] This document elucidates the molecule's structural features, conformational preferences, and physicochemical properties. We will delve into a robust synthetic pathway, underpinned by mechanistic rationale, and provide detailed protocols for its spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. The guide culminates with a discussion of its application as a precursor in the development of novel therapeutics, most notably as an intermediate for Renal Outer Medullary Potassium (ROMK) channel inhibitors.[3] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction to the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent structural subunits in natural products, alkaloids, and synthetic pharmaceuticals.[1][4] Its ubiquity stems from its ability to adopt well-defined three-dimensional conformations, allowing for precise spatial orientation of substituents that can engage with biological targets. Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a vast range of biological activities including antimicrobial, antiviral, analgesic, and neuroleptic properties.[2][4][5] 1-Benzyl-4,4-dimethoxypiperidin-3-ol is a functionally rich derivative that combines several key features: a protective N-benzyl group, a chiral hydroxyl center, and a ketal-protected ketone. These features make it an exceptionally valuable building block in multi-step organic synthesis.[3]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular architecture of 1-Benzyl-4,4-dimethoxypiperidin-3-ol is defined by a saturated piperidine core.[3] Key substitutions dictate its chemical behavior and synthetic utility:

-

Piperidine Core: A six-membered heterocycle providing a robust, sp³-hybridized framework.

-

N-Benzyl Group: Attached to the nitrogen atom, this bulky group influences the molecule's steric profile and serves as a common protecting group that can be removed via catalytic hydrogenation.[3]

-

C3-Hydroxyl Group: This alcohol functionality introduces a chiral center, meaning the compound can exist as (R) and (S) enantiomers. It provides a handle for further chemical modification and is crucial for interactions with biological targets.[3]

-

C4-Dimethoxy Ketal: This group serves as a protected form of a ketone at the C4 position. The ketal is stable under basic and nucleophilic conditions, allowing for selective reactions at other parts of the molecule, such as the C3-hydroxyl group.[3]

Caption: Molecular structure of 1-Benzyl-4,4-dimethoxypiperidin-3-ol.

Conformational Analysis

The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain.[3] The substituents (benzyl, hydroxyl, and methoxy groups) can occupy either axial or equatorial positions. The bulky N-benzyl group is expected to preferentially occupy the equatorial position to reduce steric hindrance. The relative stereochemistry between the C3-hydroxyl group and its neighboring substituents will dictate its preferred orientation, which can be confirmed using NMR spectroscopy through analysis of proton-proton coupling constants.[6]

Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 83763-31-9 | [3] |

| Molecular Formula | C₁₄H₂₁NO₃ | [3] |

| Molecular Weight | 251.32 g/mol | [3] |

| InChI Key | ANEFKQJYRFOSON-UHFFFAOYSA-N | [3] |

| Appearance | Solid (typical) | N/A |

Synthesis and Mechanistic Insights

Retrosynthetic Analysis

A logical retrosynthetic approach to 1-Benzyl-4,4-dimethoxypiperidin-3-ol identifies 1-benzyl-4,4-dimethoxypiperidin-3-one as the immediate precursor. This ketone can be accessed from the widely available 1-benzyl-4-piperidone.[3][7] This strategy hinges on protecting the ketone at C4 as a ketal before introducing the oxygen functionality at C3.

Common Synthetic Pathway

A field-proven synthetic route begins with 1-benzyl-4-piperidone. The causality behind this multi-step process is as follows:

-

Ketalization of the C4-Ketone: The ketone in 1-benzyl-4-piperidone is first protected as a ketal, often by reacting it with an orthoformate in the presence of an acid catalyst. This step is crucial to prevent the ketone from reacting in subsequent steps.

-

Introduction of the C3-Hydroxyl Group: An oxygen atom must be introduced at the C3 position. A common strategy involves forming an enolate from the protected piperidone and reacting it with an electrophilic oxygen source. However, a more established route involves the reduction of an intermediate diketone or the stereoselective reduction of a 3-keto-piperidine derivative.[3]

-

Stereoselective Reduction: The final key step is the reduction of the C3-ketone (1-benzyl-4,4-dimethoxypiperidin-3-one) to the desired alcohol. The choice of reducing agent is critical for controlling the stereochemistry at the C3 position.[3] For instance, hydride reagents like sodium borohydride can be used, and the stereochemical outcome can be influenced by steric hindrance from adjacent groups.

Caption: General synthetic workflow for 1-Benzyl-4,4-dimethoxypiperidin-3-ol.

Experimental Protocol: Stereoselective Reduction

This protocol describes the reduction of the ketone precursor. This self-validating system relies on TLC analysis to monitor reaction completion and standard purification techniques to ensure product purity.

-

Reaction Setup: To a solution of 1-benzyl-4,4-dimethoxypiperidin-3-one (1.0 eq) in anhydrous methanol (MeOH) at 0 °C under an inert atmosphere (e.g., Argon), add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Workup: Carefully quench the reaction by the slow addition of water. Reduce the volume of the solvent in vacuo.

-

Extraction: Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 1-Benzyl-4,4-dimethoxypiperidin-3-ol.

Spectroscopic Characterization and Analytical Protocols

Characterization of the final product is essential to confirm its identity and purity.[4][5] The following are expected spectral data based on the compound's structure and analysis of similar molecules.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and stereochemistry of the molecule.

-

¹H NMR: The spectrum will show distinct signals for the aromatic protons of the benzyl group (typically δ 7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (around δ 3.5 ppm), signals for the two methoxy groups (around δ 3.2-3.3 ppm), and a series of multiplets for the piperidine ring protons. The proton on the carbon bearing the hydroxyl group (H3) will appear as a multiplet whose coupling constant with adjacent protons can help determine its axial or equatorial orientation.[6]

-

¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, the benzylic carbon, the ketal carbon (C4, highly deshielded), the carbon bearing the hydroxyl group (C3), the piperidine ring carbons, and the methoxy carbons.

| Predicted NMR Data (CDCl₃) | |

| ¹H NMR | Predicted Shift (δ ppm) |

| Aromatic-H | 7.20 - 7.40 (m, 5H) |

| Benzyl-CH₂ | ~3.55 (s, 2H) |

| OCH₃ | ~3.25 (s, 6H) |

| Piperidine Ring-H | 2.0 - 3.8 (m) |

| ¹³C NMR | Predicted Shift (δ ppm) |

| Aromatic-C | 127 - 138 |

| Ketal-C (C4) | ~100 |

| C-OH (C3) | ~70 |

| Benzyl-CH₂ | ~63 |

| Piperidine-C | 40 - 60 |

| OCH₃ | ~49 |

Protocol for NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) to confirm assignments.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Data: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule [M+H]⁺.

-

Fragmentation: Common fragmentation would involve the loss of a methoxy group (-OCH₃) or the cleavage of the N-benzyl bond, leading to a characteristic fragment at m/z 91 (the tropylium ion).

| Predicted Mass Spectrometry Data | |

| Ion | Predicted m/z |

| [M+H]⁺ | 252.1594 |

| [M+Na]⁺ | 274.1414 |

Protocol for MS Analysis:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire the spectrum in positive ion mode using ESI.

-

Analyze the resulting spectrum for the molecular ion and characteristic fragments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

| Predicted FTIR Data | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2800 - 3000 |

| C-N (amine) | 1000 - 1250 |

| C-O (ketal/alcohol) | 1050 - 1150 |

Applications in Drug Discovery

The primary significance of 1-Benzyl-4,4-dimethoxypiperidin-3-ol in the pharmaceutical industry is its role as a versatile synthetic intermediate.[3] Its most prominent application is in the patented synthesis of potent and selective inhibitors of the Renal Outer Medullary Potassium (ROMK) channel.[3] ROMK channels are key players in potassium regulation in the kidneys, making them an attractive target for the development of novel diuretics to treat conditions like hypertension and heart failure.[3] The specific stereochemistry of the hydroxyl group at the C3 position is often critical for the final compound's biological activity, highlighting the importance of the stereoselective synthesis of this intermediate.

Conclusion

1-Benzyl-4,4-dimethoxypiperidin-3-ol is a strategically designed molecule that embodies key principles of modern organic synthesis, including the use of protecting groups and stereocontrolled transformations. Its well-defined structure, characterized by a piperidine core with orthogonal functionalities, makes it an invaluable precursor for complex molecular targets. A thorough understanding of its synthesis, conformational behavior, and spectroscopic properties, as detailed in this guide, is essential for researchers aiming to leverage this compound in the discovery and development of next-generation therapeutics.

References

-

Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(02). Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]

-

Vitaku, E., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4787. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Retrieved from [Link]

-

Scott, J. S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomeric methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2). Retrieved from [Link]

-

MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 27(19), 6659. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S12 13C NMR of 1-benzyl-4-phenyl-1H-1,2,3-triazole. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. 1-Benzyl-4,4-dimethoxypiperidin-3-ol | 83763-31-9 | Benchchem [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility of 1-Benzyl-4,4-dimethoxypiperidin-3-ol in Organic Solvents

Introduction

1-Benzyl-4,4-dimethoxypiperidin-3-ol is a heterocyclic organic compound with a molecular weight of 251.32 g/mol .[1] Its structure is characterized by a piperidine ring N-substituted with a benzyl group, a hydroxyl group at the 3-position, and a geminal dimethoxy group (a ketal) at the 4-position.[1] This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, making a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents, paramount for researchers, scientists, and drug development professionals.[1]

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and formulation development.[2][3] A comprehensive solubility profile enables the rational selection of solvents for synthesis, chromatography, and the preparation of dosing solutions for pharmacological studies. This guide provides a detailed analysis of the structural features of 1-Benzyl-4,4-dimethoxypiperidin-3-ol that govern its solubility, a predicted qualitative solubility profile in common organic solvents, and a robust experimental protocol for the quantitative determination of its solubility.

Theoretical Analysis of Solubility

The solubility of a compound is dictated by the principle of "like dissolves like," which is based on the polarity of the solute and the solvent.[4] The interplay of intermolecular forces, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces, between the solute and solvent molecules determines the extent of dissolution.

The molecular structure of 1-Benzyl-4,4-dimethoxypiperidin-3-ol possesses distinct regions with varying polarities:

-

Non-polar character: The benzyl group and the piperidine ring's hydrocarbon backbone contribute to the molecule's non-polar, lipophilic nature. This suggests a favorable interaction with non-polar solvents.

-

Polar character: The hydroxyl (-OH) group at the 3-position is a key polar feature. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents. The tertiary amine within the piperidine ring can also act as a hydrogen bond acceptor.

-

Intermediate polarity: The 4,4-dimethoxy (ketal) group introduces two ether-like oxygen atoms. These oxygens can act as hydrogen bond acceptors, contributing to the molecule's overall polarity.[5]

Given this combination of functional groups, 1-Benzyl-4,4-dimethoxypiperidin-3-ol is expected to exhibit a broad solubility profile, with a preference for solvents of intermediate polarity. The large non-polar surface area from the benzyl group will likely limit its solubility in highly polar solvents like water, a characteristic common to many N-benzyl piperidine derivatives.[3][6] Conversely, the presence of the hydroxyl and ketal groups should enhance its solubility in polar organic solvents compared to a simple N-benzylpiperidine.

Qualitative Solubility Profile (Predicted)

Based on the structural analysis and solubility data of analogous compounds, the following table provides a predicted qualitative solubility profile for 1-Benzyl-4,4-dimethoxypiperidin-3-ol at ambient temperature.

| Solvent Class | Solvent | Predicted Solubility | Justification |

| Polar Protic | Methanol | Soluble | The hydroxyl group can form strong hydrogen bonds with methanol. |

| Ethanol | Soluble | Similar to methanol, ethanol can engage in hydrogen bonding. | |

| Water | Sparingly Soluble to Insoluble | The large non-polar benzyl group is expected to significantly limit aqueous solubility.[3][6] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and can interact with the hydroxyl group. |

| Acetonitrile | Moderately Soluble | Acetonitrile's polarity should allow for favorable dipole-dipole interactions. | |

| Acetone | Soluble | The ketone functionality of acetone can accept hydrogen bonds from the hydroxyl group. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | DCM's polarity is suitable for dissolving molecules with both polar and non-polar regions. |

| Toluene | Moderately Soluble | The aromatic ring of toluene can interact with the benzyl group via π-π stacking. | |

| Hexanes | Sparingly Soluble | The predominantly non-polar nature of hexanes is less favorable for solvating the polar functional groups. |

Experimental Determination of Solubility: The Shake-Flask Method

For a precise and quantitative understanding of solubility, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[7][8][9]

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: A schematic representation of the shake-flask method for determining the solubility of a compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-Benzyl-4,4-dimethoxypiperidin-3-ol to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

To each vial, add a known volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.[10] Preliminary experiments can be conducted to determine the time required to reach a stable concentration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of 1-Benzyl-4,4-dimethoxypiperidin-3-ol in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in the test solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Conclusion

1-Benzyl-4,4-dimethoxypiperidin-3-ol is a molecule of significant interest in pharmaceutical synthesis. Its solubility is governed by a balance of non-polar (benzyl group, piperidine backbone) and polar (hydroxyl, ketal, and amine functionalities) features. This structural composition suggests a favorable solubility profile in a range of organic solvents, particularly those of intermediate polarity, with limited solubility in water. For precise applications in drug development and process chemistry, the qualitative predictions presented in this guide should be supplemented with quantitative data obtained through a robust experimental method such as the detailed shake-flask protocol provided. This comprehensive understanding of solubility is critical for the efficient and effective utilization of this important synthetic intermediate.

References

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

ChemBK. (2024, April 9). N-benzylpiperidine. Retrieved from [Link]

-

Hughes, L. D., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

-

Jerzykiewicz, M., et al. (2015). Glycerol acetals and ketals as bio-based solvents: positioning in Hansen and COSMO-RS spaces, volatility and stability towards hydrolysis and autoxidation. Green Chemistry. Retrieved from [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

ACS Publications. (2021, July 29). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Zarghampour, A., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]

A Technical Guide on the Strategic Role of 1-Benzyl-4,4-dimethoxypiperidin-3-ol in the Synthesis of Donepezil

Executive Summary & Overview of Donepezil Synthesis

Donepezil, marketed as Aricept, is a cornerstone in the palliative treatment of Alzheimer's disease, functioning as a reversible inhibitor of acetylcholinesterase.[1] Its chemical architecture, featuring a benzylpiperidine moiety linked to a dimethoxyindanone core, has been the subject of extensive synthetic exploration aimed at improving efficiency, scalability, and cost-effectiveness.[2][3]

The predominant and most commercially viable synthetic strategies converge on the coupling of two key fragments: 5,6-dimethoxy-1-indanone and 1-benzylpiperidine-4-carboxaldehyde.[1][4][5] This is typically achieved through an aldol-type condensation followed by the reduction of the resulting exocyclic double bond.[6]

While the literature extensively covers this primary pathway, this technical guide delves into the strategic, albeit less documented, role of a specialized precursor: 1-Benzyl-4,4-dimethoxypiperidin-3-ol . We will explore the chemical logic behind using this intermediate and present a plausible, scientifically-grounded pathway for its conversion into the crucial 1-benzylpiperidine-4-carboxaldehyde fragment. This exploration serves as an advanced case study in synthetic strategy, highlighting the principles of protecting group chemistry and functional group interconversion in the context of complex pharmaceutical synthesis.

The Synthetic Imperative: The Centrality of 1-Benzylpiperidine-4-carboxaldehyde

The piperidine-based aldehyde, 1-benzylpiperidine-4-carboxaldehyde, is the lynchpin for the most common routes to Donepezil.[7] Its aldehyde functional group is perfectly poised to undergo a base-catalyzed condensation with the acidic α-carbon of 5,6-dimethoxy-1-indanone. Established industrial syntheses often prepare this aldehyde via the Swern oxidation of the corresponding primary alcohol, (1-benzylpiperidin-4-yl)methanol.[4][8] While effective, such routes require careful control to prevent over-oxidation to the carboxylic acid and can involve reagents with challenging workup procedures.

The use of a precursor like 1-Benzyl-4,4-dimethoxypiperidin-3-ol represents an alternative strategic approach. This strategy hinges on the use of protecting groups to mask reactive sites, allowing for precise chemical manipulations elsewhere in the molecule that might otherwise be impossible.

Deconstructing the Strategy: The Logic of 1-Benzyl-4,4-dimethoxypiperidin-3-ol

The structure of this intermediate is a masterclass in synthetic design. Each functional group serves a distinct and critical purpose, setting the stage for a controlled series of transformations.

Caption: Key functional components of the precursor molecule.

-

The N-Benzyl Group : This serves as a robust protecting group for the secondary amine of the piperidine ring. It is stable to a wide range of reaction conditions and prevents unwanted N-alkylation or other side reactions.[9]

-

The 4,4-Dimethoxy Ketal : This is the most critical strategic element. A ketal is an excellent protecting group for a ketone or aldehyde.[10][11] By converting the C4-ketone of a piperidone precursor into a dimethyl ketal, its electrophilicity is completely masked. This is essential because it allows chemists to perform reactions on the adjacent C3 position (e.g., enolate formation) without interference from the C4 carbonyl. The ketal is stable to bases, nucleophiles, and reducing agents but can be readily removed with aqueous acid when desired.[10][11]

-

The 3-Hydroxyl Group : This alcohol is not part of the final aldehyde fragment but is strategically installed as a "functional handle." Its presence is the key that unlocks the transformation pathway to the target aldehyde through a sequence of controlled chemical steps.

Proposed Synthesis of the Precursor: 1-Benzyl-4,4-dimethoxypiperidin-3-ol

This section outlines a plausible, two-step synthesis for the title intermediate starting from a common commercially available material, N-benzyl-4-piperidone.[9][12]

Caption: Proposed workflow for synthesizing the key precursor.

Protocol 1: Ketalization of N-Benzyl-4-piperidone

-

Causality and Rationale : The primary objective is to protect the C4 carbonyl to enable selective functionalization at the C3 position. The formation of a dimethyl ketal is an efficient method that renders the C4 position inert to the strongly basic conditions required in the subsequent step.

-

Methodology :

-

To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous methanol, add trimethyl orthoformate (1.5 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-benzyl-4,4-dimethoxypiperidine, which can often be used in the next step without further purification.

-

Protocol 2: α-Hydroxylation of 1-Benzyl-4,4-dimethoxypiperidine

-

Causality and Rationale : This step introduces the critical 3-hydroxyl group. The strategy involves forming a regioselective enolate at the C3 position, which is then trapped with an electrophilic oxygen source. The presence of the C4 ketal is what makes this regioselectivity possible.

-

Methodology :

-

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add a solution of 1-benzyl-4,4-dimethoxypiperidine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

In a separate flask, prepare a solution of MoOPH (Oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) (1.5 eq) in anhydrous THF.

-

Transfer the enolate solution via cannula into the MoOPH solution at -78 °C.

-

Allow the reaction to stir for 4-6 hours at -78 °C.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via silica gel chromatography to afford pure 1-Benzyl-4,4-dimethoxypiperidin-3-ol.

-

The Core Transformation: A Plausible Route to 1-Benzylpiperidine-4-carboxaldehyde

The conversion of the synthesized precursor into the target aldehyde is the crux of this synthetic strategy. This section outlines a hypothetical but chemically sound multi-step pathway, as a direct, one-pot transformation is not readily apparent. The strategy involves creating a reactive alkene intermediate which is then oxidatively cleaved.

Caption: Proposed workflow for the core transformation.

Step 1: Dehydration to Form an Alkene Intermediate

-

Causality and Rationale : To transform the C3-C4 single bond into a reactive moiety, the 3-hydroxyl group is eliminated to form a double bond. A common method is the Martin sulfurane-mediated dehydration, which proceeds under neutral conditions, thereby preserving the acid-sensitive ketal protecting group.

-

Methodology :

-

Dissolve 1-Benzyl-4,4-dimethoxypiperidin-3-ol (1.0 eq) in anhydrous dichloromethane.

-

Add Martin sulfurane (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Quench the reaction with water and extract with dichloromethane.

-

Purify via column chromatography to yield the alkene intermediate: 1-benzyl-4,4-dimethoxy-1,2,3,4-tetrahydropyridine.

-

Step 2: Oxidative Cleavage to Yield the Aldehyde

-

Causality and Rationale : Ozonolysis is a classic and highly effective method for cleaving a double bond to form two carbonyl compounds. In this case, the cleavage of the C3=C4 double bond, followed by a reductive workup, will generate the desired aldehyde at the C4 position. The other fragment is a formate ester which is easily removed during workup. The acidic conditions of some workups will also conveniently deprotect the ketal.

-

Methodology :

-

Dissolve the alkene intermediate (1.0 eq) in a solvent mixture of dichloromethane and methanol at -78 °C.

-

Bubble ozone (O₃) gas through the solution until a persistent blue color indicates a slight excess of ozone.

-

Purge the solution with nitrogen or oxygen gas to remove the excess ozone.

-

Add a reducing agent, such as dimethyl sulfide (DMS) (2.0 eq) or triphenylphosphine (1.5 eq), and allow the solution to slowly warm to room temperature.

-

A mild acidic workup (e.g., with dilute HCl) is then performed to ensure the complete hydrolysis of the ketal.

-

Extract the product into an organic solvent, wash, dry, and purify by silica gel chromatography to yield the final product, 1-benzylpiperidine-4-carboxaldehyde.

-

| Step | Transformation | Key Reagents | Rationale |

| A | Ketalization | Trimethyl orthoformate, p-TsOH | Protect C4 carbonyl |

| B | α-Hydroxylation | LDA, MoOPH | Install C3 hydroxyl handle |

| C | Dehydration | Martin Sulfurane | Create reactive C=C bond |

| D | Oxidative Cleavage | O₃, then DMS | Cleave C=C bond to form aldehyde |

Final Assembly: Integration into Donepezil Synthesis

With the successful synthesis of 1-benzylpiperidine-4-carboxaldehyde, the final steps of the Donepezil synthesis can proceed according to well-established literature methods.[4][13]

Caption: Final convergent steps to synthesize Donepezil.

-

Aldol Condensation : The aldehyde is condensed with 5,6-dimethoxy-1-indanone using a strong base like LDA or a milder, more industrially scalable base like sodium hydroxide in methanol.[4] This forms an α,β-unsaturated ketone intermediate.

-

Reduction : The exocyclic double bond of the intermediate is selectively reduced. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is the most common and effective method, yielding the final Donepezil molecule as a racemic mixture.[1][5]

Conclusion

While not a mainstream intermediate, 1-Benzyl-4,4-dimethoxypiperidin-3-ol serves as an excellent paradigm for advanced synthetic strategy. Its hypothetical application in the synthesis of Donepezil illuminates the power of protecting group chemistry to orchestrate complex molecular transformations. By masking a reactive ketone as a stable ketal, it becomes possible to introduce and manipulate a hydroxyl group on an adjacent carbon. This hydroxyl group then acts as a linchpin for a series of reactions designed to ultimately furnish the crucial 1-benzylpiperidine-4-carboxaldehyde fragment. This exploration underscores a fundamental principle in drug development: the path to a target molecule is often paved with elegant, multi-step strategies that leverage the full toolkit of modern organic chemistry to achieve a desired outcome with precision and control.

References

-

New Drug Approvals. (2013, August 2). DONEPEZIL SYNTHESIS. Available at: [Link]

-

Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2004. Available at: [Link]

-

Costanzo, P., Cefalà, C., Desiderio, D., & Nardi, M. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1082-1087. Available at: [Link]

-

Reddy, P. P., Kumar, K. R., & Reddy, P. S. (2009). A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Medicinal Chemistry Research, 18(9), 751-758. Available at: [Link]

-

ResearchGate. (n.d.). The synthetic routes for the newly synthesized donepezil analogs. Available at: [Link]

-

ResearchGate. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of donepezil from (benzylpiperidinyl)propenyldimethoxybenzaldehyde. Available at: [Link]

- Google Patents. (n.d.). WO2007077443A1 - Process and intermediate for preparation of donepezil.

- Google Patents. (n.d.). US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride.

- Google Patents. (n.d.). US8987458B2 - Process for the preparation of donepezil hydrochloride.

- Google Patents. (n.d.). US6844440B2 - Process for the preparation of donepezil.

- Google Patents. (n.d.). CN101341122B - Method for producing high-purity polymorphic form (I) donepezil hydrochloride.

-

The Organic Chemistry Tutor. (2019, January 8). acetals and ketals as protecting groups. YouTube. Available at: [Link]

-

Mohsin, N. A., & Ahmad, M. (2020). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences, 56, e18325. Available at: [Link]

-

Frontiers. (n.d.). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Available at: [Link]

-

ACS Omega. (2023, June 5). Design, Synthesis, and Biological Activity of Donepezil: Aromatic Amine Hybrids as Anti-Alzheimerss Drugs. Available at: [Link]

- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.

-

DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Available at: [Link]

-

Chem-Station. (2014, April 15). Protection of Carbonyl Groups. Available at: [Link]

-

Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Available at: [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. scispace.com [scispace.com]

- 5. US8987458B2 - Process for the preparation of donepezil hydrochloride - Google Patents [patents.google.com]

- 6. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2007077443A1 - Process and intermediate for preparation of donepezil - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 12. researchgate.net [researchgate.net]

- 13. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

Methodological & Application

Application Note: Precision Synthesis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol

This Application Note is designed for research chemists and process development scientists. It details a robust, high-purity synthesis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol , a critical pharmacophore and intermediate in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil) and other piperidine-based therapeutics.

Executive Summary & Scientific Rationale

The target molecule, 1-Benzyl-4,4-dimethoxypiperidin-3-ol , represents a masked

-

Favorskii Rearrangement: Base-mediated ring contraction to pyrrolidine derivatives.

-

Poly-halogenation: Difficulty in stopping at the mono-bromo stage.

-

Stability:

-Halo amines are often unstable and lachrymatory.

The Solution: This protocol utilizes Hypervalent Iodine (III) chemistry (specifically Iodobenzene Diacetate, PIDA) in basic methanol. This "one-pot" transformation achieves three distinct chemical changes simultaneously:

- -Hydroxylation (introduction of the C3-OH).

-

Ketalization (protection of the C4 ketone).[1]

-

Retention of the piperidine ring size (avoiding Favorskii contraction).

Reaction Scheme

The transformation proceeds directly from the commercially available 1-benzyl-4-piperidone.

Figure 1: Direct oxidative ketalization of 1-benzyl-4-piperidone.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| 1-Benzyl-4-piperidone | 189.26 | 1.0 | >98% | Substrate |

| Iodobenzene Diacetate (PIDA) | 322.10 | 1.2 | 98% | Oxidant |

| Potassium Hydroxide (KOH) | 56.11 | 3.5 | 85%+ | Base |

| Methanol (MeOH) | 32.04 | Solvent | Anhydrous | Solvent/Reactant |

| Dichloromethane (DCM) | 84.93 | - | HPLC Grade | Extraction |

Step-by-Step Procedure

Step 1: Preparation of Basic Methanolic Solution

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a thermometer.

-

Charge Methanol (anhydrous, 60 mL) into the flask.

-

Cool the solvent to 0°C using an ice/water bath.

-

Add KOH pellets (3.5 equiv) slowly to the stirred methanol. Note: This is exothermic. Ensure internal temperature does not exceed 10°C.

-

Stir until all KOH is completely dissolved.

Step 2: Substrate Addition

-

Add 1-Benzyl-4-piperidone (10 mmol, 1.89 g) to the cold alkaline solution.

-

Stir for 15 minutes at 0°C to ensure deprotonation and enolate formation. The solution may turn slightly yellow.

Step 3: Oxidative Ketalization

-

Weigh Iodobenzene Diacetate (PIDA) (12 mmol, 3.86 g) in a separate vial.

-

Add PIDA to the reaction mixture portion-wise over 20 minutes.

-

Critical Control Point: Do not add all at once. The reaction is exothermic. Maintain internal temperature < 5°C.

-

-

Once addition is complete, allow the reaction to stir at 0°C for 1 hour .

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

-

Stir for an additional 2-3 hours . Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (Rf ~0.4) should disappear, and a more polar product spot (Rf ~0.2) should appear.

Step 4: Workup & Isolation

-

Concentrate the reaction mixture under reduced pressure (Rotavap) at 35°C to remove the bulk of the methanol. Do not dryness; leave a slurry.

-

Dilute the residue with Water (50 mL) and Dichloromethane (50 mL) .

-

Separate the layers.[2] Extract the aqueous layer twice more with DCM (2 x 30 mL).

-

Combine the organic phases and wash with Brine (30 mL) .

-

Dry the organics over anhydrous Sodium Sulfate (Na2SO4) .

-

Filter and concentrate in vacuo to yield a crude yellow oil.

Step 5: Purification

-

The crude oil contains iodobenzene (byproduct) and the target.

-

Flash Column Chromatography:

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Eluent Gradient: 100% DCM

95:5 DCM:MeOH.

-

-

Collect fractions containing the product. Evaporate to yield 1-Benzyl-4,4-dimethoxypiperidin-3-ol as a pale yellow viscous oil or low-melting solid.

-

Typical Yield: 75-85%.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. This reaction does not proceed via a simple epoxide opening. It involves the formation of a hypervalent iodine-enolate species.

Figure 2: Mechanistic pathway of the Moriarty oxidation in basic methanol.

Key Mechanistic Feature: The presence of KOH is critical. Under acidic conditions, PIDA oxidation yields the

Analytical Data & Validation

To ensure the integrity of the synthesized compound, compare your data against these expected values.

| Technique | Expected Signal / Characteristic | Interpretation |

| 1H NMR (CDCl3) | Benzyl aromatic protons | |

| Benzylic CH2 (N-CH2-Ph) | ||

| Diagnostic: Two non-equivalent methoxy groups (due to chiral center at C3) | ||

| C3-H (proton alpha to hydroxyl) | ||

| 13C NMR | ~98-100 ppm | Diagnostic: Ketal carbon (quaternary C4) |

| ~68-70 ppm | C3 (CH-OH) | |

| Mass Spec (ESI) | [M+H]+ = 252.16 | Protonated molecular ion |

Troubleshooting & Optimization

Common Failure Modes

-

Low Yield / Recovery of Starting Material:

-

Cause: Old PIDA reagent. PIDA hydrolyzes over time to iodosobenzene.

-

Fix: Recrystallize PIDA from acetic acid/hexane or use a fresh bottle.

-

-

Formation of 3-Hydroxy-4-piperidone (Ketone) instead of Ketal:

-

Cause: Insufficient base or water contamination in methanol.

-

Fix: Ensure KOH is >3 equiv. Use anhydrous MeOH. If the ketone forms, it can be converted to the ketal by refluxing in MeOH with trimethyl orthoformate and catalytic p-TsOH.

-

-

Decomposition during Workup:

References

-

Moriarty, R. M., et al. "Hypervalent iodine oxidation of ketones to alpha-hydroxy ketals." Synlett, 1990, 643. Link

-

Prakash, O., et al.

-Hydroxy Ketones and Ketals." Aldrichimica Acta, 1994, 27(1), 15. Link -

Sugimoto, H., et al. (Eisai Co Ltd). "Piperidine derivatives."[1][2][5][6][7][8] U.S. Patent 4,895,841 (Donepezil/Aricept patent), 1990. Link

-

BenchChem. "1-Benzyl-4,4-dimethoxypiperidin-3-ol Structure and Properties." Link

-

Kirschning, A. "Hypervalent Iodine in Organic Synthesis." J. Org.[9][10][11] Chem., 2003, 68, 4999. Link

Sources

- 1. 1-Benzyl-4,4-dimethoxypiperidin-3-ol | 83763-31-9 | Benchchem [benchchem.com]

- 2. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]

- 3. dea.gov [dea.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Iodosobenzene Diacetate [organic-chemistry.org]

- 10. Hydroxy ketone synthesis by oxidation [organic-chemistry.org]

- 11. α-Hydroxy carbonyl compound synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

reduction of 1-benzyl-4,4-dimethoxypiperidin-3-one to 3-ol

Application Note: Chemoselective Reduction of 1-Benzyl-4,4-dimethoxypiperidin-3-one to 1-Benzyl-4,4-dimethoxypiperidin-3-ol

Part 1: Executive Summary & Strategic Analysis

The reduction of 1-benzyl-4,4-dimethoxypiperidin-3-one (Compound 1 ) to its corresponding alcohol, 1-benzyl-4,4-dimethoxypiperidin-3-ol (Compound 2 ), is a pivotal transformation in the synthesis of neuroactive piperidine scaffolds, including precursors for serotonin reuptake inhibitors (e.g., Paroxetine analogs) and NK1 antagonists.

The Core Challenge: The substrate contains three reactive functionalities:

-

C3-Ketone: The target for reduction.

-

C4-Dimethyl Ketal (Acetal): Highly acid-sensitive.

-

N-Benzyl Group: Susceptible to hydrogenolysis (Pd/C + H₂).

Strategic Solution: To achieve chemoselectivity, we utilize Sodium Borohydride (NaBH₄) in methanol.[1] Unlike catalytic hydrogenation (which risks debenzylation) or Lithium Aluminum Hydride (LiAlH₄) (which is overly aggressive and poses safety risks at scale), NaBH₄ provides a mild, nucleophilic source of hydride.

Critical Control Point (CCP):

The stability of the C4-dimethoxy ketal is pH-dependent. Standard acidic workups (e.g., 1M HCl) must be avoided to prevent hydrolysis to the

Part 2: Reaction Mechanism & Pathway

The reaction proceeds via nucleophilic attack of the borohydride anion on the C3 carbonyl carbon. The steric bulk of the adjacent C4-dimethoxy group may influence the stereochemical outcome, predominantly yielding the trans-alcohol in thermodynamically controlled conditions, though NaBH₄ reductions are typically kinetically controlled and yield racemates in the absence of chiral ligands.

Visual 1: Reaction Scheme & Mechanism

Caption: Chemoselective reduction pathway highlighting the critical divergence at the quenching step to avoid ketal hydrolysis.

Part 3: Detailed Experimental Protocol

This protocol is scaled for 10 mmol of substrate but is linear for scale-up.

Materials

-

Substrate: 1-Benzyl-4,4-dimethoxypiperidin-3-one (2.49 g, 10 mmol).

-

Reagent: Sodium Borohydride (NaBH₄) (0.57 g, 15 mmol, 1.5 equiv). Note: Use fresh granular NaBH₄.

-

Solvent: Methanol (anhydrous preferred), 25 mL (10 vol).

-

Quench: Saturated aqueous Sodium Bicarbonate (NaHCO₃).

Step-by-Step Methodology

-

Setup:

-

Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with 1-benzyl-4,4-dimethoxypiperidin-3-one (10 mmol).

-

Add Methanol (25 mL) and stir until fully dissolved.

-

Cool the solution to 0°C using an ice/water bath.

-

-

Reduction (Exothermic Step):

-

Add NaBH₄ (15 mmol) portion-wise over 15 minutes.

-

Caution: Hydrogen gas (

) evolution will occur.[1] Ensure adequate venting. -

Why: Addition at 0°C suppresses side reactions and controls the exotherm.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (20–25°C) naturally.

-

Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the ketone peak (

250) and appearance of the alcohol (

-

-

Quench (CRITICAL STEP):

-

Cool the mixture back to 0°C .

-

Slowly add Saturated Aqueous NaHCO₃ (20 mL).

-

Do NOT use HCl or NH₄Cl. Ammonium chloride is weakly acidic and can slowly hydrolyze the ketal if left too long. NaHCO₃ ensures the pH remains > 8.

-

Stir for 20 minutes to decompose excess borohydride.

-

-

Workup:

-

Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Methanol.

-

Dilute the aqueous residue with Ethyl Acetate (EtOAc) (50 mL).

-

Separate the layers. Extract the aqueous layer with EtOAc (2 x 25 mL).

-

Combine organic layers and wash with Brine (30 mL).

-

Dry over anhydrous Sodium Sulfate (Na₂SO₄) .[2]

-

-

Isolation:

-

Filter and concentrate in vacuo.

-

Result: The product is typically obtained as a viscous oil or low-melting solid.

-

Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0–5% MeOH in DCM).

-

Part 4: Data Analysis & Troubleshooting

Table 1: Solvent & Reagent Effects

| Parameter | Condition | Outcome | Recommendation |

| Solvent | Methanol | Fast reaction, solubilizes borates.[1] | Recommended |

| Ethanol | Slower reaction, higher temp required. | Alternative | |

| THF | Incomplete reaction (NaBH₄ insoluble). | Avoid | |

| Reagent | NaBH₄ | Chemoselective for ketone. | Recommended |

| LiAlH₄ | Reduces esters/amides; difficult quench. | Avoid | |

| H₂ / Pd/C | Cleaves N-Benzyl group. | Forbidden | |

| Quench | 1M HCl | Hydrolyzes C4-dimethoxy to ketone. | Forbidden |

| Sat. NaHCO₃ | Preserves acetal; destroys excess hydride. | Recommended |

Visual 2: Troubleshooting Decision Tree

Caption: Diagnostic flow for common experimental failures.

Part 5: Advanced Considerations (Stereochemistry)

Standard NaBH₄ reduction yields a racemic mixture of the alcohol (unless the starting material is already chiral and influences the face of attack).[1]

-

Racemic Product: Suitable for general intermediates.

-

Enantiopure Requirement: If the (3R) or (3S) alcohol is required specifically (e.g., for Fezolinetant precursors), replace NaBH₄ with a Ketoreductase (KRED) enzyme or use Corey-Bakshi-Shibata (CBS) reduction.

-

Note: KREDs are preferred in aqueous buffers (pH 7), which are perfectly compatible with the acetal stability.

-

References

-

Brown, H. C., & Ichikawa, K. (1957).[3] Chemical Effects of Steric Strains—I: The Effect of Ring Size on the Rate of Reaction of the Cyclanones with Sodium Borohydride. Tetrahedron. Link

- Foundational text on the kinetics and mechanism of cyclic ketone reduction.

- Abdel-Magid, A. F. (2014). Reductions in Organic Synthesis: A Review of Sodium Borohydride Applications. ACS Symposium Series. General reference for chemoselective reductions.

-

Sundaresan, K., et al. (2019).[4] Synthesis, characterization and antimitotic activity of N-Benzyl piperidin 4-one oxime. Journal of Drug Delivery & Therapeutics. Link

- Provides context on the stability and handling of 1-benzyl-4-piperidone deriv

-

Organic Chemistry Portal. (2023). Protection of Carbonyls: Acetals and Ketals. Link

- Authoritative source on the stability of dimethyl acetals under basic vs. acidic conditions.

Sources

reagents for stereoselective synthesis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol

An Application Guide to the Stereoselective Synthesis of 1-Benzyl-4,4-dimethoxypiperidin-3-ol: Reagents and Protocols

Introduction: The Strategic Importance of Chiral Piperidinols

The 1-benzyl-4,4-dimethoxypiperidin-3-ol scaffold is a valuable heterocyclic building block in medicinal chemistry and drug development. Its core structure, a substituted piperidine ring, is a prevalent motif in a vast array of natural products and pharmaceutical agents.[1] The stereochemistry at the C3 position, bearing the hydroxyl group, is of critical importance as different stereoisomers can exhibit markedly different pharmacological activities and metabolic profiles.[2][3] This compound, for instance, serves as a key intermediate in the synthesis of potent inhibitors for the Renal Outer Medullary Potassium (ROMK) channel, a target for developing novel diuretics for hypertension and heart failure.[2]

The primary challenge in synthesizing a specific stereoisomer of 1-benzyl-4,4-dimethoxypiperidin-3-ol lies in the precise control of the hydroxyl group's orientation. This is typically achieved through the stereoselective reduction of the prochiral ketone precursor, 1-benzyl-4,4-dimethoxypiperidin-3-one.[2] This guide provides an in-depth analysis of three distinct and powerful methodologies for achieving this stereocontrol: diastereoselective reduction using a bulky hydride reagent (L-Selectride) and enantioselective reductions via catalytic systems, namely the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.

Core Synthetic Strategy: From Prochiral Ketone to Chiral Alcohol

The central transformation is the reduction of a carbonyl group to a hydroxyl group, creating a new chiral center. The choice of reducing agent and catalyst is paramount as it dictates the facial selectivity of the hydride attack on the ketone, thereby determining the stereochemical outcome of the product.

Caption: General workflow for the stereoselective synthesis of the target alcohol.

Methodology 1: Diastereoselective Reduction with L-Selectride

L-Selectride® (Lithium tri-sec-butylborohydride) is a sterically hindered hydride reagent.[4][5] Its bulkiness is the primary determinant of its stereoselectivity. In the reduction of cyclic ketones, particularly conformationally restricted ones like our piperidone precursor, the hydride is delivered from the less sterically encumbered face of the carbonyl.[5][6]

Mechanistic Rationale for Stereoselectivity

The piperidone ring exists predominantly in a chair conformation. The bulky N-benzyl group will preferentially occupy an equatorial position to minimize steric strain. When L-Selectride approaches the carbonyl at C3, the path of least steric hindrance is an equatorial attack. This is because an axial approach would encounter significant steric clashes with the axial hydrogens on the piperidine ring. This equatorial delivery of the hydride forces the resulting hydroxyl group into the axial position, leading to the formation of the cis-diastereomer (relative to the C4 ketal) as the major product.

Caption: Equatorial attack by L-Selectride leads to the axial alcohol.

Experimental Protocol

-

Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve 1-benzyl-4,4-dimethoxypiperidin-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add L-Selectride (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow, dropwise addition of water, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide.

-

Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired diastereomer.

Methodology 2: Enantioselective Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[7][8][9] The reaction utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[10][11]

Mechanism of Enantioselection

The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, coordinated complex between the chiral oxazaborolidine catalyst, the borane, and the ketone substrate.[7][8]

-

Catalyst Activation: The Lewis basic nitrogen atom of the CBS catalyst coordinates to the borane (BH₃), activating it as a hydride donor. This coordination also enhances the Lewis acidity of the endocyclic boron atom within the catalyst.[8]

-

Ketone Coordination: The prochiral ketone then coordinates to this now more Lewis-acidic endocyclic boron. The ketone orients itself to minimize steric interactions between its substituents and the catalyst's chiral framework. The more sterically demanding substituent on the ketone preferentially orients away from the bulky group on the catalyst.

-

Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to the carbonyl carbon through a highly organized, six-membered chair-like transition state.[11] This intramolecular transfer is face-selective, dictated by the pre-coordination geometry, leading to the formation of one enantiomer of the alcohol in high excess.

Caption: Simplified catalytic cycle of the CBS reduction.

Experimental Protocol for (S)-Alcohol

-

Catalyst Preparation: To a flame-dried flask under argon, add (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 eq) and anhydrous THF.

-

Borane Addition: Add borane-dimethyl sulfide complex (BMS, 1.0 M solution in THF, 0.6 eq) dropwise at room temperature and stir for 15 minutes.

-

Substrate Addition: In a separate flask, dissolve 1-benzyl-4,4-dimethoxypiperidin-3-one (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst solution over 30-45 minutes at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Quenching: Cool the reaction to 0 °C and slowly quench by the addition of methanol.

-

Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purification: Purify the crude product by flash column chromatography. Determine enantiomeric excess (e.e.) by chiral HPLC analysis.

Methodology 3: Noyori Asymmetric Hydrogenation

Developed by Ryōji Noyori, this method employs ruthenium catalysts bearing a chiral diphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[12][13] The reaction uses molecular hydrogen (H₂) or a hydrogen donor like isopropanol (in transfer hydrogenation) to reduce ketones with exceptional enantioselectivity.[14][15]

Mechanism of Enantioselection

The Noyori hydrogenation operates via a "metal-ligand bifunctional" mechanism.[13] The catalyst contains both a Lewis acidic metal center (Ru) and a Lewis basic site (the amine/amido ligand in modern catalysts).

-

Catalyst Activation: The Ru-dihalide precatalyst is activated with H₂ to form a dihydride species.[12][16]

-

Substrate Coordination: The ketone coordinates to the ruthenium center.

-

Hydrogenation: The reaction proceeds through a six-membered pericyclic transition state where the Ru-H hydride and the N-H proton are transferred concertedly to the carbonyl oxygen and carbon, respectively.[13] The C₂-symmetric chiral environment created by the BINAP ligand blocks one face of the coordinated ketone from attack, allowing hydrogen to be delivered to the other face with high selectivity.[16] The atropisomeric nature of the BINAP ligand is the ultimate source of the chirality transfer.[12][16]

Caption: Key steps in Noyori asymmetric hydrogenation.

Experimental Protocol for (R)-Alcohol

-

Preparation: In a high-pressure reaction vessel (Parr autoclave) inside a glovebox, charge RuCl₂ (0.005 eq), 1-benzyl-4,4-dimethoxypiperidin-3-one (1.0 eq), and degassed ethanol.

-

Reaction Setup: Seal the vessel, remove it from the glovebox, and purge it several times with high-purity hydrogen gas.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 10-50 atm) and heat to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

-

Monitoring: The reaction can be monitored by observing hydrogen uptake. Let the reaction proceed for 12-48 hours.

-

Work-up: After cooling to room temperature, carefully vent the hydrogen pressure. Concentrate the reaction mixture in vacuo.

-

Purification: Dissolve the residue in a suitable solvent like dichloromethane and pass it through a short plug of silica gel to remove the catalyst. Concentrate the filtrate and purify further by column chromatography if necessary. Determine enantiomeric excess by chiral HPLC.

Summary and Comparison of Methods

| Feature | L-Selectride Reduction | CBS Reduction | Noyori Asymmetric Hydrogenation |

| Stereocontrol | Diastereoselective | Enantioselective | Enantioselective |

| Reagent Type | Stoichiometric, bulky hydride | Catalytic, chiral oxazaborolidine | Catalytic, Ru-diphosphine complex |

| Reducing Agent | LiBH(sec-Bu)₃ | BH₃ source (e.g., BMS) | H₂ gas or H-donor (e.g., iPrOH) |

| Key Advantage | Simple, predictable diastereoselectivity for cyclic systems | High enantioselectivity for a broad range of ketones | Extremely high enantioselectivity, low catalyst loading |

| Considerations | Stoichiometric waste, produces racemic mixture of diastereomers | Requires anhydrous conditions, catalyst can be sensitive | Requires specialized high-pressure equipment |

| Typical Conditions | -78 °C, THF | Room Temp, THF | 40-60 °C, 10-50 atm H₂, EtOH |

Conclusion

The stereoselective synthesis of 1-benzyl-4,4-dimethoxypiperidin-3-ol can be effectively achieved through several reliable methods. The choice of reagent is dictated by the desired stereochemical outcome and available laboratory resources. For diastereocontrol leading to the cis-isomer, the sterically-driven reduction with L-Selectride offers a straightforward and effective solution. For applications requiring a specific enantiomer, both the CBS reduction and Noyori asymmetric hydrogenation provide powerful catalytic options capable of delivering the target alcohol with very high levels of enantiomeric purity. Proper selection and execution of these protocols are essential for advancing research and development programs that rely on this critical chiral building block.

References

-

Wikipedia contributors. (2023). L-selectride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

-